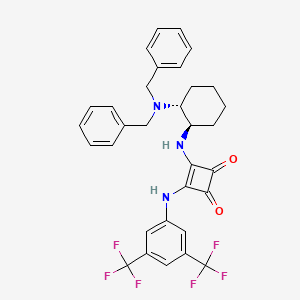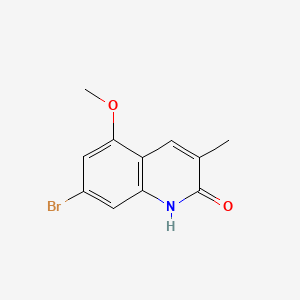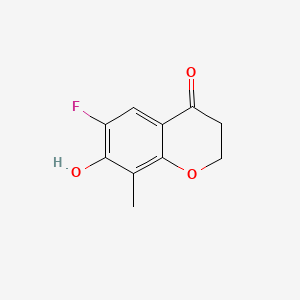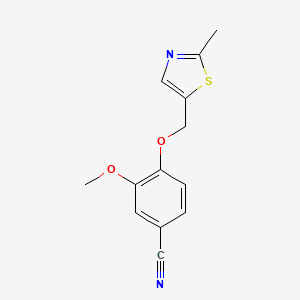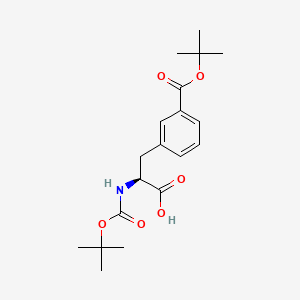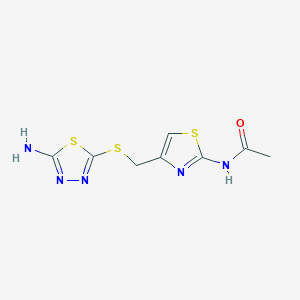
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an ethoxy group, and a phenyl ring
Preparation Methods
The synthesis of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which undergoes further acylation with ethanoyl chloride to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrrolidine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar compounds to 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one include:
1-(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group, this compound exhibits slightly different reactivity and biological activity.
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride: This compound has a carboxylic acid group instead of a ketone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-[4-ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15-7-6-13(12(2)17)10-14(15)11-16-8-4-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
DFFBTIHEMZKFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


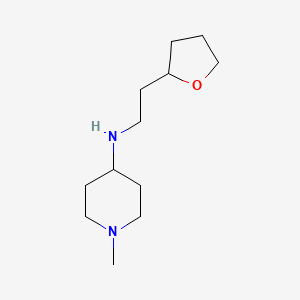
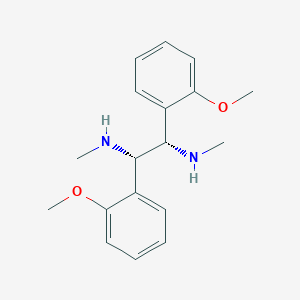
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
